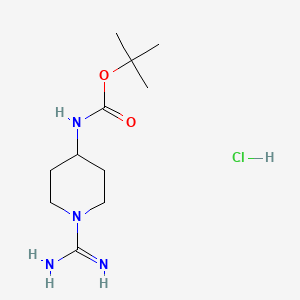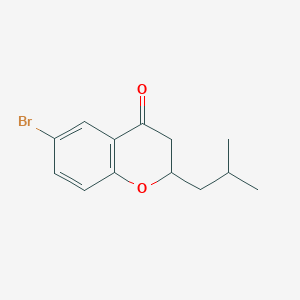
2-methylsulfanyl-1,3-dithiolium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methylsulfanyl-1,3-dithiolium iodide is a chemical compound that belongs to the class of sulfur-containing heterocycles. It is characterized by the presence of a dithiol ring and a sulfanium group, making it an interesting subject for various chemical studies and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylsulfanyl-1,3-dithiolium iodide typically involves the reaction of 1,3-dithiol with methyl iodide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
化学反応の分析
Types of Reactions
2-methylsulfanyl-1,3-dithiolium iodide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfanium group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like thiols, amines, and alkoxides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted dithiol derivatives.
科学的研究の応用
2-methylsulfanyl-1,3-dithiolium iodide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex sulfur-containing compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
作用機序
The mechanism of action of 2-methylsulfanyl-1,3-dithiolium iodide involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, participating in reactions that modify biological molecules. It can also interact with metal ions, forming complexes that can influence biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context .
類似化合物との比較
Similar Compounds
2-Ylidene-1,3-thiazolidines: These compounds share a similar structure but contain a thiazolidine ring instead of a dithiol ring.
3H-1,2-Dithiole-3-thiones: These compounds have a similar dithiol ring structure but differ in their functional groups and reactivity
Uniqueness
2-methylsulfanyl-1,3-dithiolium iodide is unique due to its specific combination of a dithiol ring and a sulfanium group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
特性
CAS番号 |
53059-74-8 |
|---|---|
分子式 |
C4H5IS3 |
分子量 |
276.2 g/mol |
IUPAC名 |
2-methylsulfanyl-1,3-dithiol-1-ium;iodide |
InChI |
InChI=1S/C4H5S3.HI/c1-5-4-6-2-3-7-4;/h2-3H,1H3;1H/q+1;/p-1 |
InChIキー |
FAUNYRAJFMUZJQ-UHFFFAOYSA-M |
正規SMILES |
CSC1=[S+]C=CS1.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[(Cyclopropylmethyl) amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B8640435.png)





![5H-1,3-dioxolo[4,5-f]benzimidazole-6-thiol](/img/structure/B8640479.png)

![1-[2-[(4-hydroxyphenyl)methyl]-1H-imidazol-5-yl]ethanone](/img/structure/B8640497.png)
![3-[(Dibenzylamino)oxy]propanoic acid](/img/structure/B8640500.png)


